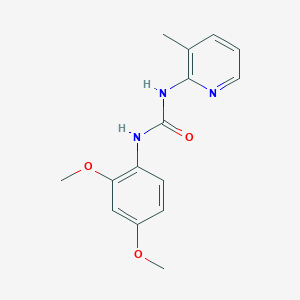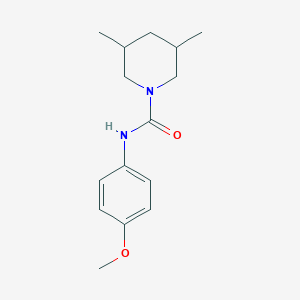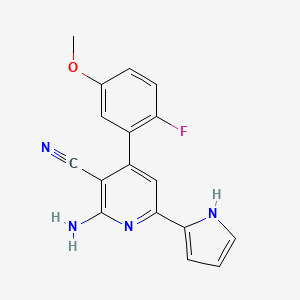![molecular formula C19H23N3O4S B5374087 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, also known as MPSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings.
作用机制
The exact mechanism of action of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide is not fully understood, but it is thought to involve inhibition of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. It has also been found to modulate the activity of several ion channels, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. These effects make it a promising candidate for use in studies of pain and inflammation, as well as other conditions that involve these pathways.
实验室实验的优点和局限性
One advantage of using 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. This makes it a useful tool for studying a variety of pathways and processes. However, one limitation is that it may not be suitable for all experimental settings, as its effects may be too broad or nonspecific for some studies.
未来方向
There are many potential future directions for research on 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide. One area of interest is the development of more specific and selective derivatives of the compound, which could be used to target specific enzymes or receptors. Another area of interest is the use of this compound in combination with other drugs or compounds, to explore potential synergistic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a variety of experimental settings.
合成方法
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with N-phenylpiperazine, followed by reduction of the resulting nitro compound with tin and hydrochloric acid. Other methods of synthesis have also been reported, including the reaction of 2-methoxy-5-aminobenzoyl chloride with N-phenylpiperazine and subsequent sulfonation with sulfuric acid.
科学研究应用
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of several enzymes and receptors, as well as anti-inflammatory and analgesic properties. These effects make it a promising candidate for use in a variety of experimental settings, including studies of enzyme kinetics, receptor-ligand interactions, and pain and inflammation.
属性
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAQWZLUAQYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)


![3-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374069.png)

![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374098.png)